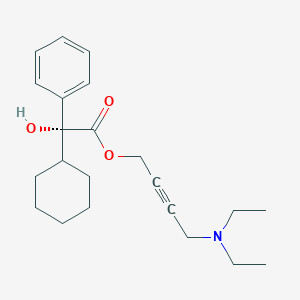
(r)-Oxybutynin
Descripción general
Descripción
La oxibutinina es un compuesto conocido principalmente por su uso en el tratamiento de la vejiga hiperactiva y la incontinencia urinaria. Es un agente antimuscarínico que funciona inhibiendo la acción muscarínica de la acetilcolina en el músculo liso, relajando así la vejiga y previniendo la necesidad de orinar . Este compuesto también se ha explorado por su potencial en el tratamiento de otras afecciones como la hiperhidrosis y la apnea del sueño obstructiva .
Métodos De Preparación
La síntesis de la oxibutinina implica varias reacciones clave. Un método común incluye la preparación de alcohol butinílico a través de una reacción de Mannich que involucra 2-propyn-1-ol, formaldehído y dietilamina . Esto es seguido por una reacción de Grignard y una esterificación o transesterificación para unir un segmento ácido que contiene el centro quiral y la cadena que contiene el triple enlace . Los métodos de producción industrial a menudo implican rutas sintéticas similares, pero se optimizan para la producción a gran escala.
Análisis De Reacciones Químicas
La oxibutinina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de diferentes productos oxidados dependiendo de las condiciones y los reactivos utilizados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la oxibutinina, alterando potencialmente sus propiedades farmacológicas.
Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y otros nucleófilos, que pueden reemplazar grupos funcionales específicos en la molécula.
Esterificación: Esta reacción es crucial en la síntesis de la oxibutinina, donde se forma un enlace éster entre el alcohol butinílico y el segmento ácido.
Aplicaciones Científicas De Investigación
La oxibutinina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran agentes antimuscarínicos y sus interacciones con los receptores muscarínicos.
Medicina: La oxibutinina se utiliza principalmente para tratar la vejiga hiperactiva y la incontinencia urinaria.
Industria: Las propiedades antimuscarínicas del compuesto lo hacen valioso en el desarrollo de nuevos productos farmacéuticos que apuntan a vías similares.
Mecanismo De Acción
La oxibutinina actúa inhibiendo la acción muscarínica de la acetilcolina en el músculo liso, específicamente apuntando al músculo detrusor en la vejiga . Esta inhibición evita que la acetilcolina se una a los receptores muscarínicos, reduciendo así las contracciones musculares y previniendo la necesidad de orinar. El metabolito activo de la oxibutinina, la N-desetiloxibutinina, también contribuye a sus efectos terapéuticos al inhibir competitivamente los receptores muscarínicos postganglionares tipo 1, 2 y 3 .
Comparación Con Compuestos Similares
La oxibutinina a menudo se compara con otros agentes antimuscarínicos como:
Tolterodina: Similar en función, pero puede tener diferentes perfiles de efectos secundarios y eficacia en ciertos pacientes.
Solifenacina: Otro agente antimuscarínico utilizado para la vejiga hiperactiva, con una vida media más larga en comparación con la oxibutinina.
Darifenacina: Conocido por su alta selectividad para los receptores muscarínicos en la vejiga, lo que podría reducir los efectos secundarios.
La singularidad de la oxibutinina radica en su perfil de efectos secundarios bien estudiado, su amplia aplicabilidad y su continua eficacia durante largos períodos .
Propiedades
IUPAC Name |
4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQVNETUBQGFHX-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119618-21-2 | |
| Record name | Oxybutynin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aroxybutynin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRQ29UUB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)


